2-Bromo-9,9-di-p-tolyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-9,9-di-p-tolyl-9H-fluorene is an organic compound with the molecular formula C27H21Br and a molecular weight of 425.37 g/mol . It is a white to light yellow powder or crystal that is soluble in toluene . This compound is used extensively in scientific research as an analytical reagent, photochromic material, and building block for the synthesis of functional organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,9-di-p-tolyl-9H-fluorene typically involves the bromination of 9,9-di-p-tolyl-9H-fluorene. One common method includes the use of n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of trimethyl borate and subsequent hydrolysis with water and hydrochloric acid . This reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9,9-di-p-tolyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium compounds.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
n-Butyllithium: Used in the substitution reaction to replace the bromine atom.
Trimethyl Borate: Used in the synthesis process to form the boronic ester intermediate.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the substitution reaction with n-butyllithium and trimethyl borate yields a boronic ester intermediate .
Scientific Research Applications
2-Bromo-9,9-di-p-tolyl-9H-fluorene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-9,9-di-p-tolyl-9H-fluorene is primarily related to its role as a building block in the synthesis of functional organic materials. The bromine atom allows for further functionalization through substitution reactions, enabling the creation of complex molecular structures . The compound’s photochromic properties are due to its ability to undergo reversible structural changes upon exposure to light.
Comparison with Similar Compounds
Similar Compounds
9,9-Di-p-tolyl-9H-fluorene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-9,9-diphenyl-9H-fluorene: Similar structure but with phenyl groups instead of p-tolyl groups, affecting its solubility and reactivity.
Uniqueness
2-Bromo-9,9-di-p-tolyl-9H-fluorene is unique due to the presence of the bromine atom, which allows for versatile functionalization through substitution reactions. This makes it a valuable building block for the synthesis of a wide range of functional organic materials .
Properties
IUPAC Name |
2-bromo-9,9-bis(4-methylphenyl)fluorene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br/c1-18-7-11-20(12-8-18)27(21-13-9-19(2)10-14-21)25-6-4-3-5-23(25)24-16-15-22(28)17-26(24)27/h3-17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGVEXPXLSEEOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676780 |
Source
|
Record name | 2-Bromo-9,9-bis(4-methylphenyl)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474918-33-7 |
Source
|
Record name | 2-Bromo-9,9-bis(4-methylphenyl)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.